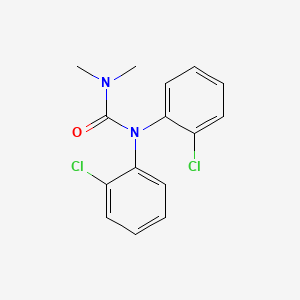

N,N-Bis(2-chlorophenyl)-N',N'-dimethylurea

Description

N,N-Bis(2-chlorophenyl)-N',N'-dimethylurea is a substituted urea derivative characterized by two 2-chlorophenyl groups attached to the urea nitrogen atoms, with additional methyl groups on the opposing urea nitrogen atoms. Substituted ureas often serve as ligands in metal complexes or as bioactive molecules, with substituent positions (ortho, meta, para) and functional groups (e.g., halogens, methyl, trifluoromethyl) critically modulating their properties.

Properties

CAS No. |

102106-99-0 |

|---|---|

Molecular Formula |

C15H14Cl2N2O |

Molecular Weight |

309.2 g/mol |

IUPAC Name |

1,1-bis(2-chlorophenyl)-3,3-dimethylurea |

InChI |

InChI=1S/C15H14Cl2N2O/c1-18(2)15(20)19(13-9-5-3-7-11(13)16)14-10-6-4-8-12(14)17/h3-10H,1-2H3 |

InChI Key |

GBUNDJPRUVYWRW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C1=CC=CC=C1Cl)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Biological Activity

N,N-Bis(2-chlorophenyl)-N',N'-dimethylurea, commonly referred to as monuron, is a substituted urea herbicide that has garnered attention for its biological activity and potential implications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

Monuron is characterized by its molecular formula and is known for its herbicidal properties. The structure features two chlorophenyl groups and a dimethylurea moiety, which contribute to its biological activity.

Monuron acts primarily as an inhibitor of photosynthesis in plants. It interferes with the electron transport chain in chloroplasts, specifically targeting photosystem II. This inhibition leads to the disruption of chlorophyll synthesis and ultimately results in plant death. The herbicidal mechanism has been extensively studied, revealing its effectiveness against various weed species.

Acute Toxicity

Acute toxicity studies have demonstrated that monuron exhibits varying levels of toxicity depending on the route of exposure. The oral LD50 in rats ranges from 1480 to 3700 mg/kg body weight, indicating moderate toxicity. Dermal exposure has shown an LD50 of approximately 2500 mg/kg in rabbits .

Chronic Toxicity

Long-term studies have indicated that chronic exposure to monuron can lead to significant health effects. In a two-year feeding study involving Fischer 344 rats, renal tubular cell adenocarcinomas were observed at high doses, suggesting potential carcinogenic effects . Additionally, hematopoietic tissue atrophy was noted in both rats and mice subjected to prolonged exposure .

Antimicrobial Activity

Recent research has explored the antimicrobial properties of monuron and related thiourea derivatives. Studies have demonstrated that these compounds exhibit antibacterial activity against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentrations (MIC) for these compounds ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

Monuron derivatives have also been investigated for their anticancer properties. For instance, studies have indicated that certain thiourea derivatives derived from monuron exhibit significant cytotoxic effects on cancer cell lines, with IC50 values ranging from 3 to 20 µM. These compounds appear to target specific molecular pathways involved in cancer progression, including angiogenesis inhibition .

Case Studies

- Carcinogenicity Study : A notable study conducted by the National Toxicology Program revealed that male Fischer 344 rats fed diets containing monuron developed renal tumors at higher rates compared to control groups. This study highlighted the need for caution regarding long-term exposure to monuron in agricultural settings .

- Antimicrobial Efficacy : A comparative study assessing the antimicrobial effects of various thiourea derivatives found that compounds derived from monuron exhibited promising antibacterial properties against resistant strains of bacteria, suggesting potential applications in pharmaceutical formulations .

Comparison with Similar Compounds

N,N′-Bis(3-chlorophenyl)urea (CAS RN: 13208-31-6)

- Molecular Formula : C₁₃H₁₀Cl₂N₂O

- Molecular Weight : 281.14 g/mol

- Key Features : Lacks methyl groups on urea nitrogens; 3-chlorophenyl substituents.

- Thermodynamics : Exhibits a dissociation enthalpy (ΔrH°) of 122.0 ± 5.3 kJ/mol in the solid phase .

- The meta-chloro substitution may lower reactivity in electrophilic aromatic substitution compared to ortho-substituted derivatives.

N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea

- Molecular Formula : C₁₅H₁₄Br₂N₂O

- Molecular Weight : 398.08 g/mol

- Crystal Structure: Monoclinic (space group P2₁/n) with distinct molecular packing influenced by bromine’s larger atomic radius compared to chlorine .

- Comparison : Bromine’s higher electronegativity and polarizability may increase crystal lattice stability relative to chlorophenyl derivatives. The para-substitution likely reduces steric strain compared to ortho-substituted analogs.

N′-[2-Chloro-5-(trifluoromethyl)phenyl]-N,N-dimethylurea (CAS RN: 2711-20-8)

- Molecular Formula : C₁₀H₁₀ClF₃N₂O

- Molecular Weight : 266.65 g/mol

- Key Features : Contains a trifluoromethyl (-CF₃) group at the 5-position of the 2-chlorophenyl ring.

- This contrasts with the simpler 2-chlorophenyl groups in the target compound, which lack such strong electron-withdrawing substituents.

N-(3-Chloro-4-chlorodifluoromethylthiophenyl)-N',N'-dimethylurea (Herbicide KUE 2079A)

- Application : Post-emergence herbicide with selectivity influenced by the chlorodifluoromethylthiophenyl group .

- Comparison : The sulfur-containing substituent introduces thioether functionality, which may alter metabolic degradation pathways compared to purely phenyl-substituted ureas.

Reactivity and Coordination Chemistry

- Fe(III) Complexes : N,N-Dimethylurea derivatives form octahedral Fe(III) complexes with Fe-Fe distances influenced by substituents. For example, [Fe(N,N'-dimethylurea)₆]³⁺ exhibits Fe-Fe distances of 10.275–12.123 Å, shorter than Co(II), Ni(II), or Zn(II) analogs .

- Reactivity with Chlorides : Substituted ureas react differently with acyl chlorides. For instance, 1,3-dimethylurea forms bis-acylated products under mild conditions, while bulkier analogs (e.g., 1,3-bis(trimethylsilyl)-1,3-dimethylurea) favor elimination pathways . The ortho-chlorophenyl groups in the target compound may sterically hinder similar reactions.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.